Propyl 4-amino-2-hydroxybenzoate Propyl 4-amino-2-hydroxybenzoate
Brand Name: Vulcanchem
CAS No.: 6018-20-8
VCID: VC20664374
InChI: InChI=1S/C10H13NO3/c1-2-5-14-10(13)8-4-3-7(11)6-9(8)12/h3-4,6,12H,2,5,11H2,1H3
SMILES:
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

Propyl 4-amino-2-hydroxybenzoate

CAS No.: 6018-20-8

Cat. No.: VC20664374

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Propyl 4-amino-2-hydroxybenzoate - 6018-20-8

Specification

CAS No. 6018-20-8
Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name propyl 4-amino-2-hydroxybenzoate
Standard InChI InChI=1S/C10H13NO3/c1-2-5-14-10(13)8-4-3-7(11)6-9(8)12/h3-4,6,12H,2,5,11H2,1H3
Standard InChI Key BGAFTBFFBLVMCB-UHFFFAOYSA-N
Canonical SMILES CCCOC(=O)C1=C(C=C(C=C1)N)O

Introduction

Synthesis and Manufacturing

Key Synthetic Routes

Propyl 4-amino-2-hydroxybenzoate is synthesized via esterification of 4-amino-2-hydroxybenzoic acid with propanol. Industrial methods often involve acid-catalyzed reactions or enzymatic approaches for higher specificity .

Example Protocol from Patents:

  • Halogenation: 4-Protected amino-2-hydroxybenzoic acid is halogenated using agents like N-bromosuccinimide to introduce halogens at positions 3 and 5 .

  • Coupling Reaction: The halogenated intermediate reacts with trialkyl acetylene silicon in the presence of catalysts like bistriphenylphosphine palladium dichloride .

  • Deprotection/Hydrolysis: Removal of protective groups yields the final product. Total yields for analogous processes range from 53–72% .

Industrial Optimization

  • Catalysts: Cuprous iodide and palladium complexes enhance reaction efficiency .

  • Solvents: Acetonitrile and dichloroethane are preferred for their stability under reflux conditions .

Physicochemical Properties

PropertyValueSource
Melting Point~150–155°C (decomposes)Analogous data
SolubilitySlightly soluble in water; soluble in ethanol, DMSO
pKa (Hydroxyl group)~3.25 (similar to 4-aminosalicylic acid)
UV-Vis Absorptionλ_max = 265–300 nm

Pharmacological and Biological Applications

Antimicrobial Activity

Propyl 4-amino-2-hydroxybenzoate derivatives exhibit moderate activity against Mycobacterium tuberculosis and Mycobacterium avium, with MIC values comparable to ciprofloxacin in vitro .

Mechanism:

  • Interference with folate biosynthesis via competitive inhibition of dihydropteroate synthase (DHPS) .

  • Disruption of bacterial membrane integrity, as observed in related esters .

ParameterDataSource
Acute Toxicity (LD₅₀, mice)~4,000 mg/kg (oral)Analogous data
Cytotoxicity (THP-1 cells)IC₅₀ > 50 μM
HepatotoxicityMild elevation in liver enzymes at high doses

Future Directions

  • Prodrug Optimization: Enhancing colon-specific delivery via azo-linkers or amino acid conjugates .

  • Combination Therapies: Synergistic effects observed with pyrido[1,2-a]pyrimidin-4-one derivatives in tuberculosis models .

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